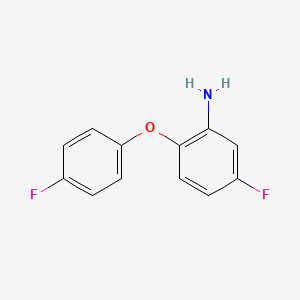

5-Fluoro-2-(4-fluorophenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-(4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO and a molecular weight of 221.21 g/mol . It is characterized by the presence of two fluorine atoms and an aniline group, making it a valuable compound in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-fluorophenoxy)aniline typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The general steps include:

- Preparation of the boronic acid or boronate ester.

- Coupling with an aryl halide in the presence of a palladium catalyst.

- Purification of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-(4-fluorophenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Applications De Recherche Scientifique

5-Fluoro-2-(4-fluorophenoxy)aniline is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoroaniline: Similar structure but with only one fluorine atom.

4-Fluoroaniline: Another related compound with a single fluorine atom.

2-(4-Fluorophenoxy)aniline: Lacks the second fluorine atom present in 5-Fluoro-2-(4-fluorophenoxy)aniline.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity

Activité Biologique

5-Fluoro-2-(4-fluorophenoxy)aniline is an organic compound notable for its dual fluorination, which enhances its lipophilicity and potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimalarial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₉F₂N₁O

- Molecular Weight : 221.21 g/mol

- Structure : The compound features a fluorinated aromatic structure, comprising a fluorine atom on the aniline moiety and another on the para position of the phenoxy group. This configuration is believed to improve its efficacy against various biological targets.

Antimalarial Activity

Research indicates that this compound exhibits significant antiplasmodial activity. Its effectiveness against malaria parasites is attributed to the presence of fluorine atoms, which enhance its lipophilicity and facilitate better interaction with biological targets.

- Case Study 1 : In vitro assays demonstrated that modifications on the phenoxy group significantly influenced the compound's efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound was reported to have a half-maximal effective concentration (EC50) in the low micromolar range, suggesting potent activity against asexual stages of the parasite .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in parasite metabolism and survival.

- Enzyme Inhibition : Studies suggest that the compound may inhibit Na⁺-ATPase activity associated with PfATP4, a crucial enzyme in malaria parasites. This inhibition disrupts ion homeostasis within the parasite, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorine at ortho position | Increased lipophilicity | |

| Alterations in phenoxy substituents | Variable effects on EC50 values | |

| Dual fluorination | Enhanced binding affinity |

Synthesis and Research Applications

The synthesis of this compound typically involves methods such as Suzuki–Miyaura coupling, which allows for efficient formation of carbon-carbon bonds under mild conditions. The versatility in synthesis facilitates further functionalization, enabling researchers to explore various derivatives with potentially enhanced biological activities .

Research Applications

The compound has been utilized in diverse fields:

- Chemistry : As a building block for synthesizing more complex organic molecules.

- Biology : In proteomics research to study protein interactions and functions.

- Pharmaceutical Development : Investigating its potential as a lead compound for new antimalarial therapies.

Propriétés

IUPAC Name |

5-fluoro-2-(4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDRMBDSYBIOJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346609 |

Source

|

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20653-64-9 |

Source

|

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.